molecular formula C18H20ClN3O3 B2664694 N-(5-chloro-2-methoxyphenyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide CAS No. 2034471-10-6

N-(5-chloro-2-methoxyphenyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide

Cat. No.: B2664694
CAS No.: 2034471-10-6
M. Wt: 361.83
InChI Key: IIPURRVMXGBELJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide, also known as JNJ-1930942, is a small molecule antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is widely expressed in nociceptive neurons and plays a key role in pain sensation. JNJ-1930942 has been extensively studied for its potential use as a therapeutic agent for the treatment of pain.

Scientific Research Applications

Chemical Modification and Pharmacological Profiles

Analogs of Urea-based TRPV1 Antagonists

Research on BCTC, a urea-based TRPV1 antagonist, led to the development of novel analogs with improved pharmacological profiles, indicating the potential for "N-(5-chloro-2-methoxyphenyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide" in pain management and receptor modulation studies (Nie et al., 2020).

Serotonin Receptor Antagonists

Compounds like WAY-100635 have been evaluated for their effects on serotonin-containing neurons, suggesting a research application for "this compound" in studying serotonin receptors and their role in various neurological conditions (Craven et al., 1994).

Molecular Interaction and Inhibition

CB1 Cannabinoid Receptor Interaction

Studies on compounds like SR141716 have explored molecular interactions with CB1 cannabinoid receptors, offering insights into potential applications of "this compound" in the development of receptor antagonists for therapeutic purposes (Shim et al., 2002).

Radioligand Development for PET Imaging

PET Imaging of Serotonin Receptors

The development of radiolabeled ligands for PET imaging, such as [18F]Mefway, highlights potential applications of "this compound" in creating imaging agents for studying receptor distributions in various diseases (Choi et al., 2015).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-pyridin-4-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3/c1-24-17-3-2-13(19)12-16(17)21-18(23)22-10-6-15(7-11-22)25-14-4-8-20-9-5-14/h2-5,8-9,12,15H,6-7,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPURRVMXGBELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(CC2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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